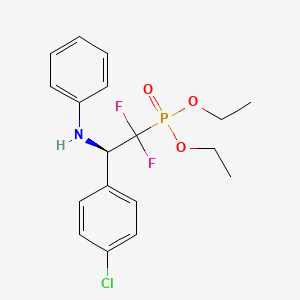
Diethyl (2-(4-chlorophenyl)-1,1-difluoro-2-(phenylamino)ethyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (2-(4-chlorophenyl)-1,1-difluoro-2-(phenylamino)ethyl)phosphonate is an organophosphorus compound with a complex structure It is characterized by the presence of a phosphonate group, a chlorophenyl group, and a difluoro-substituted ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-(4-chlorophenyl)-1,1-difluoro-2-(phenylamino)ethyl)phosphonate typically involves multi-step reactions. One common method is the Kabachnik–Fields reaction, which is a one-pot, three-component reaction. This reaction involves the condensation of an aldehyde, an amine, and diethyl phosphite under solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Diethyl (2-(4-chlorophenyl)-1,1-difluoro-2-(phenylamino)ethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction may yield phosphonates with reduced functional groups.
科学研究应用
Diethyl (2-(4-chlorophenyl)-1,1-difluoro-2-(phenylamino)ethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
作用机制
The mechanism of action of diethyl (2-(4-chlorophenyl)-1,1-difluoro-2-(phenylamino)ethyl)phosphonate involves its interaction with molecular targets and pathways. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate. This inhibition can disrupt various biochemical pathways, leading to its biological effects.
相似化合物的比较
Similar Compounds
Diethyl phosphite: A simpler organophosphorus compound used in similar applications.
Diethyl (4-chlorophenyl)phosphonate: Lacks the difluoro and phenylamino groups but shares the chlorophenyl and phosphonate groups.
Diethyl (2-(4-chlorophenyl)-2-(phenylamino)ethyl)phosphonate: Lacks the difluoro substitution but is otherwise similar.
Uniqueness
Diethyl (2-(4-chlorophenyl)-1,1-difluoro-2-(phenylamino)ethyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
N-[(1R)-1-(4-chlorophenyl)-2-diethoxyphosphoryl-2,2-difluoroethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClF2NO3P/c1-3-24-26(23,25-4-2)18(20,21)17(14-10-12-15(19)13-11-14)22-16-8-6-5-7-9-16/h5-13,17,22H,3-4H2,1-2H3/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPNZMTVPPAFNW-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C1=CC=C(C=C1)Cl)NC2=CC=CC=C2)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@@H](C1=CC=C(C=C1)Cl)NC2=CC=CC=C2)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClF2NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














